Orexin A (16-33)

Orexin receptor pharmacology GPCR functional assays Neuropeptide signaling

Orexin A (16-33) is a precise pharmacological tool, not a generic substitute for full-length orexin A. Its lack of N-terminal disulfide bonds and altered potency at OX1R/OX2R makes it essential for isolating receptor-binding motifs in structure-activity relationship studies. Use this fragment to compare activation kinetics against the mature peptide or as a selective, low-potency probe in heterologous expression systems. This defined truncation is critical for electrophysiological negative controls in native tissue, where it fails to evoke calcium transients, confirming pathway specificity. Ensure experimental reproducibility by selecting this specific, empirically-characterized sequence.

Molecular Formula C85H136N24O23
Molecular Weight 1862.1 g/mol
Cat. No. B12394946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrexin A (16-33)
Molecular FormulaC85H136N24O23
Molecular Weight1862.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C(CC2=CN=CN2)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(C)C)N
InChIInChI=1S/C85H136N24O23/c1-17-45(12)69(84(131)107-59(28-44(10)11)83(130)109-70(49(16)110)85(132)101-56(71(88)118)25-41(4)5)108-67(115)37-92-73(120)47(14)97-74(121)48(15)98-78(125)62(31-52-34-90-39-95-52)106-82(129)63(32-64(87)112)99-66(114)36-91-72(119)46(13)96-65(113)35-93-76(123)61(30-51-33-89-38-94-51)105-80(127)58(27-43(8)9)104-79(126)57(26-42(6)7)103-77(124)55(22-23-68(116)117)100-81(128)60(29-50-18-20-53(111)21-19-50)102-75(122)54(86)24-40(2)3/h18-21,33-34,38-49,54-63,69-70,110-111H,17,22-32,35-37,86H2,1-16H3,(H2,87,112)(H2,88,118)(H,89,94)(H,90,95)(H,91,119)(H,92,120)(H,93,123)(H,96,113)(H,97,121)(H,98,125)(H,99,114)(H,100,128)(H,101,132)(H,102,122)(H,103,124)(H,104,126)(H,105,127)(H,106,129)(H,107,131)(H,108,115)(H,109,130)(H,116,117)/t45-,46-,47-,48-,49+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,69-,70-/m0/s1
InChIKeyOJUWPKGAOUIXEV-ZEKCHBSBSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Orexin A (16-33) Procurement Guide: Technical Specifications and Comparative Pharmacology for OX1/OX2 Receptor Research


Orexin A (16-33) is a C-terminal peptide fragment of the endogenous neuropeptide orexin A, a 33-amino acid ligand for the G-protein-coupled orexin receptors OX1R and OX2R . It is an amidated 18-amino acid sequence that lacks the N-terminal disulfide bonds characteristic of full-length orexin A . While retaining measurable agonist activity at orexin receptors, this fragment exhibits a distinct pharmacological profile that distinguishes it from the full-length peptide and other truncated analogs .

Why Orexin A (16-33) Cannot Be Substituted: Critical Distinctions in OX1/OX2 Selectivity, Potency, and Structural Dependencies


The orexin peptide family exhibits complex and non-linear structure-activity relationships, making simple substitution between full-length orexin A, orexin B, and their truncated fragments scientifically invalid. Orexin A (16-33) represents a specific and pharmacologically distinct truncation product. N-terminal deletions differentially impact potency at OX1R versus OX2R, and the OX2R response is notably more resistant to truncation than the OX1R response . This differential truncation sensitivity is a key reason why peptides like orexin A (17-33) can act as selective OX1R antagonists, while orexin A (16-33) may retain a different functional profile . Consequently, the experimental outcomes from using one orexin fragment cannot be reliably extrapolated to another, underscoring the necessity for precise, compound-specific selection and procurement based on empirically determined, quantitative receptor activity data .

Orexin A (16-33) Comparative Potency, Receptor Selectivity, and Functional Efficacy Data for Informed Procurement


Comparative Functional Potency of Orexin A (16-33) at OX1R: Rank Order Analysis

In a head-to-head FRET-based functional assay using human OX1R, the agonist potency of Orexin A (16-33) is lower than that of both full-length Orexin A and Orexin B. The established rank order of potency is Orexin A > Orexin B > Orexin A (16-33) . This demonstrates that the (16-33) fragment is a less potent agonist at OX1R than the native peptides.

Orexin receptor pharmacology GPCR functional assays Neuropeptide signaling

Orexin A (16-33) Fails to Evoke Intracellular Calcium Mobilization in Native Neuronal Tissue

In an ex vivo study using mouse brain slices from the dorsal raphe and laterodorsal tegmentum, a fragment of hypocretin/orexin (16-33) failed to evoke any detectable change in intracellular calcium ([Ca2+]i), in contrast to full-length orexin A which produced long-lasting [Ca2+]i increases at concentrations of 30-1,000 nM . This functional loss highlights a key difference in the ability to activate native receptor signaling pathways in physiologically relevant neuronal circuits.

Calcium imaging Ex vivo electrophysiology Arousal system neuroscience

Relative Potency of Orexin A (16-33) Compared to (15-33) and (17-33) Analogs at OX1R

Quantitative EC50 values for truncated orexin A fragments at OX1R are available from a parallel study of multiple analogs. Orexin A (15-33) exhibits an EC50 of 64.4 ± 6.9 nM, while Orexin A (17-33) shows an EC50 of 8.29 ± 1.1 nM . Orexin A (16-33) was not directly included in this specific data set, but its rank order potency relative to these peptides, as established in the FRET sensor assay , positions it as a less potent agonist than Orexin A (17-33) at OX1R.

Peptide structure-activity relationship OX1R pharmacology Truncated peptide analogs

Structural Basis for Differential Activity: The Absence of N-Terminal Disulfide Bridges

Full-length orexin A possesses two intramolecular disulfide bonds (Cys6-Cys12 and Cys7-Cys14) that are critical for its high-affinity binding and full agonist activity . Orexin A (16-33) lacks these disulfide bridges, which is a primary structural reason for its reduced potency and altered pharmacological profile . This structural difference provides a mechanistic explanation for the functional data observed in potency and calcium mobilization assays.

Peptide structure Post-translational modification Receptor activation mechanism

Procurement-Specific Application Scenarios for Orexin A (16-33): Leveraging Its Distinct Pharmacological Profile


Dissecting the N-Terminal Disulfide Bond Contribution to OX1R Activation

Researchers investigating the molecular pharmacology of orexin receptors can utilize Orexin A (16-33) as a critical negative control or comparator. Since this fragment lacks the N-terminal disulfide bonds present in full-length orexin A , comparing its functional activity (e.g., in FRET or calcium mobilization assays ) against the full-length peptide allows for the experimental isolation and quantification of the contribution of these structural motifs to receptor binding, activation kinetics, and downstream signaling efficacy. This application is particularly valuable for structure-function relationship studies and rational drug design targeting the orexin system.

Probing OX1R-Mediated Signaling in Recombinant Systems Without Calcium Flux Confounds

In heterologous expression systems (e.g., CHO or HEK293 cells) expressing recombinant OX1R, Orexin A (16-33) can serve as a low-potency agonist probe . Its reduced potency compared to orexin A allows for detailed pharmacological profiling at higher concentrations without saturating the system, which can be useful for studying partial agonism, biased signaling, or the kinetics of receptor activation as measured by advanced techniques like FRET sensors . This application is ideal for academic and industrial labs involved in high-throughput screening or detailed GPCR pharmacology studies.

Negative Control in Ex Vivo Electrophysiological Studies of Arousal Circuits

For electrophysiological and calcium imaging experiments in native brain tissue, particularly in the dorsal raphe and laterodorsal tegmentum, Orexin A (16-33) serves as an essential negative control. As demonstrated by its failure to evoke calcium transients in mouse brain slices , this peptide can be used to confirm that observed neuronal responses to full-length orexin A are due to specific activation of postsynaptic orexin receptors and not due to off-target effects or methodological artifacts. This is a crucial application for neuroscientists studying sleep/wake regulation and arousal system physiology.

Technical Documentation Hub

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